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Compound of Interest

Compound Name:
Bis(2,4,5-trichloro-6-

carbopentoxyphenyl) oxalate

Cat. No.: B1194982 Get Quote

This technical guide provides a comprehensive overview of the molecular structure of Bis[2,4,5-

trichloro-6-(pentyloxycarbonyl)phenyl] oxalate, commonly known as CPPO. It is intended for

researchers, scientists, and professionals in drug development and related fields who require a

detailed understanding of this chemiluminescent compound. This document covers the core

structural details, spectroscopic characterization, and the mechanism of its renowned light-

emitting properties.

Introduction
Bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] oxalate (CPPO) is a key active ingredient in

chemiluminescent light sources, most notably in glow sticks.[1] Its utility stems from a highly

efficient chemical reaction that produces visible light without the need for heat or an external

light source. A thorough understanding of its molecular structure is fundamental to appreciating

its reactivity and optimizing its applications in various fields, including analytical chemistry and

biomedical research.[2]

Molecular Structure and Identification
CPPO is a diester of oxalic acid and 2-carbopentoxy-3,5,6-trichlorophenol.[1] The molecule is

characterized by a central oxalate core connecting two substituted phenyl rings. Each phenyl

ring is heavily substituted with three chlorine atoms and a pentyloxycarbonyl group, which

significantly influences its electronic properties and reactivity.
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Table 1: Compound Identification

Identifier Value

IUPAC Name
Bis{3,4,6-trichloro-2-

[(pentyloxy)carbonyl]phenyl} oxalate[1]

Common Name
Bis(2,4,5-trichloro-6-carbopentoxyphenyl)

oxalate, CPPO[1]

CAS Number 30431-54-0[3]

Molecular Formula C₂₆H₂₄Cl₆O₈[3]

Molecular Weight 677.18 g/mol [3]

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(

=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)O

CCCCC[4]

InChI Key TZZLVFUOAYMTHA-UHFFFAOYSA-N[4]

Quantitative Structural Data
Precise experimental determination of the crystal structure of CPPO through techniques like X-

ray crystallography has not been extensively reported in publicly available literature. However,

computational chemistry methods, such as Density Functional Theory (DFT), can provide

reliable predictions of molecular geometry. The following table presents theoretical bond

lengths and angles for a related, structurally similar compound, bis(2,4,6-trichlorophenyl)

oxalate (TCPO), which can serve as a reasonable approximation for the core oxalate structure

in CPPO. It is important to note that the actual bond lengths and angles in CPPO may vary due

to the presence of the carbopentoxy group.

Table 2: Theoretical Molecular Geometry Data for a Related Oxalate Ester (TCPO)
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Parameter Bond/Angle Value (Å or °)

Bond Lengths C-C (oxalate) ~ 1.54 Å

C=O (oxalate) ~ 1.20 Å

C-O (ester) ~ 1.34 Å

O-C (aryl) ~ 1.41 Å

Bond Angles O=C-C (oxalate) ~ 125°

O=C-O (ester) ~ 124°

C-O-C (ester) ~ 117°

Note: These values are based on computational models of TCPO and are provided for

illustrative purposes. Actual experimental values for CPPO may differ.

Experimental Protocols
Synthesis of CPPO
The synthesis of CPPO is typically achieved through the reaction of 2-carbopentoxy-3,5,6-

trichlorophenol with oxalyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

A detailed experimental protocol based on procedures for similar aryl oxalates is provided

below.[5]

Experimental Workflow: Synthesis of CPPO
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Reactant Preparation

Reaction Work-up and Purification

2-Carbopentoxy-3,5,6-trichlorophenol

Dissolve Phenol and Base in Toluene

Oxalyl Chloride

Slowly add Oxalyl Chloride

Triethylamine

Anhydrous Toluene
Cool to 0°C Stir at Room Temperature Filter Triethylamine Hydrochloride Wash Filtrate with Water Dry with Anhydrous MgSO₄ Evaporate Toluene Recrystallize from Ethanol CPPO Product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of CPPO.

Methodology:

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-carbopentoxy-3,5,6-

trichlorophenol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.

Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of oxalyl chloride (1

equivalent) in anhydrous toluene via the dropping funnel over 30 minutes with vigorous

stirring. After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 2-4 hours.

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

Wash the filtrate sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate

the solvent under reduced pressure. The crude product can be purified by recrystallization

from a suitable solvent such as ethanol to yield CPPO as a white solid.

Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of CPPO. A general

protocol for acquiring NMR data for a similar compound, diethyl oxalate, is provided as a

reference.[6]

Methodology:

Sample Preparation: Dissolve 10-20 mg of purified CPPO in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The expected signals would include

multiplets for the pentyl chain protons and a singlet for the aromatic proton.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals

would include those for the carbonyl carbons of the oxalate and ester groups, the aromatic

carbons, and the carbons of the pentyl chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for CPPO
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Assignment

¹H ~ 7.5 s Ar-H

~ 4.3 t -OCH₂-

~ 1.7 m -OCH₂CH₂-

~ 1.4 m -CH₂CH₂CH₃

~ 0.9 t -CH₃

¹³C ~ 165 s C=O (ester)

~ 158 s C=O (oxalate)

~ 145-120 m Ar-C

~ 66 s -OCH₂-

~ 28 s -OCH₂CH₂-

~ 22 s -CH₂CH₂CH₃

~ 14 s -CH₃

Note: These are estimated chemical shifts. Actual experimental values may vary.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in CPPO, particularly

the carbonyl groups of the ester and oxalate moieties.

Methodology:

Sample Preparation: Prepare a KBr pellet containing a small amount of the CPPO sample or

acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for CPPO

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~ 1770-1750 Strong C=O stretch (ester)

~ 1740-1720 Strong C=O stretch (oxalate)

~ 1300-1100 Strong C-O stretch (ester)

~ 1600-1450 Medium C=C stretch (aromatic)

~ 800-600 Strong C-Cl stretch

Note: The exact positions of the carbonyl stretching bands can be influenced by the electronic

effects of the substituents on the phenyl rings.[7]

Chemiluminescence Signaling Pathway
The light-producing reaction of CPPO is a classic example of peroxyoxalate

chemiluminescence, which proceeds via a Chemically Initiated Electron Exchange

Luminescence (CIEEL) mechanism.[8][9] The overall process involves the reaction of CPPO

with hydrogen peroxide in the presence of a fluorescent dye.

Chemiluminescence Reaction Pathway of CPPO
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Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway for

CPPO.

The key steps in this pathway are:

Activation: In the presence of a base catalyst, hydrogen peroxide reacts with CPPO to form a

peroxyoxalate intermediate, releasing two molecules of 2,4,5-trichloro-6-

carbopentoxyphenol.[10]

Formation of High-Energy Intermediate: This intermediate rapidly cyclizes to form the highly

unstable, high-energy 1,2-dioxetanedione.[10]

Energy Transfer (CIEEL): The 1,2-dioxetanedione forms a charge-transfer complex with a

fluorescent dye molecule. An electron is transferred from the dye to the dioxetanedione,

causing it to decompose into two molecules of carbon dioxide and forming a radical ion pair.

[8]

Light Emission: A back-electron transfer from the carbon dioxide radical anion to the dye

radical cation generates the dye in an electronically excited state. As the excited dye returns

to its ground state, it emits a photon of light. The color of the light is dependent on the

specific fluorescent dye used.[8]

Conclusion
The molecular structure of CPPO, characterized by its central oxalate bridge and highly

substituted phenyl rings, is intricately linked to its remarkable chemiluminescent properties.

While detailed experimental structural data for CPPO itself is scarce, analogies to related

compounds and computational models provide a solid framework for understanding its

geometry. The well-established synthesis and the detailed mechanism of its light-producing

reaction offer a clear picture of its chemical behavior. This technical guide provides a

foundational understanding for researchers working with CPPO and a basis for further

exploration and application of this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://en.wikipedia.org/wiki/Peroxyoxalate
https://en.wikipedia.org/wiki/Peroxyoxalate
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136088/
https://www.benchchem.com/product/b1194982?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Kinetics of two pathways in peroxyoxalate chemiluminescence - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | C26H24Cl6O8 | CID 93137 -
PubChem [pubchem.ncbi.nlm.nih.gov]

4. apps.dtic.mil [apps.dtic.mil]

5. m.youtube.com [m.youtube.com]

6. benchchem.com [benchchem.com]

7. researchgate.net [researchgate.net]

8. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. Peroxyoxalate - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of the CPPO Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194982#molecular-structure-of-cppo-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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